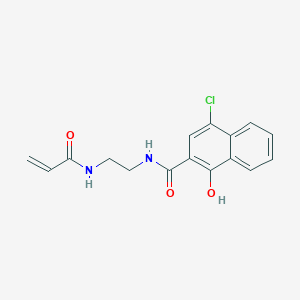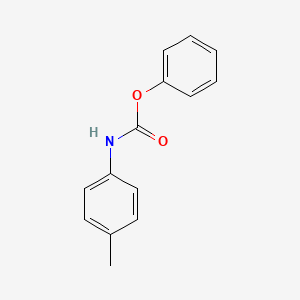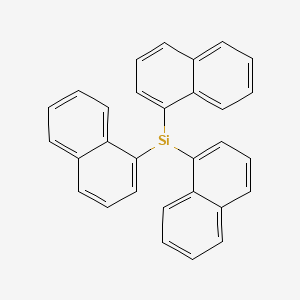
3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphényl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile: est un composé hétérocyclique qui présente un cycle pyrrole substitué par des groupes phényle aux positions 3 et 4, un groupe p-tolyle à la position 1 et un groupe cyano à la position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 3,4-Diphényl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction du 3,4-diphényl-1H-pyrrole avec l’isocyanure de p-tolyle en présence d’une base peut produire le composé souhaité. Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que l’éthanol ou le dichlorométhane et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation.
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l’approche générale impliquerait le passage à l’échelle des méthodes de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés, l’utilisation de solvants et de réactifs de qualité industrielle et l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes phényle et p-tolyle, conduisant à la formation de quinones correspondantes ou d’autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent cibler le groupe cyano, le convertissant en amine ou en d’autres formes réduites.
Réactifs et conditions courantes:
Oxydation: Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide ou basique.
Réduction: Hydrogénation catalytique utilisant du palladium sur charbon ou réduction chimique utilisant de l’hydrure de lithium et d’aluminium.
Substitution: Électrophile tels que les halogènes, les groupes nitro ou les acides sulfoniques en présence de catalyseurs tels que le chlorure d’aluminium ou le chlorure de fer(III).
Produits principaux:
Oxydation: Quinones, dérivés hydroxylés.
Réduction: Amines, nitriles réduits.
Substitution: Dérivés halogénés, nitrés ou sulfonés.
Applications De Recherche Scientifique
Chimie: Le composé est utilisé comme bloc de construction dans la synthèse de systèmes hétérocycliques plus complexes. Sa structure unique permet d’explorer de nouvelles réactivités chimiques et de développer de nouveaux matériaux.
Biologie: En recherche biologique, les dérivés de ce composé peuvent être étudiés pour leur activité biologique potentielle, y compris les propriétés antimicrobiennes, anticancéreuses ou inhibitrices enzymatiques.
Industrie: Le composé peut trouver des applications dans le développement de matériaux électroniques organiques, tels que les diodes électroluminescentes organiques (OLED) ou les photovoltaïques organiques, en raison de son système conjugué et de ses propriétés électroniques potentielles.
Mécanisme D'action
Le mécanisme d’action du 3,4-Diphényl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité par le biais d’interactions de liaison. Le groupe cyano et les cycles aromatiques peuvent jouer un rôle crucial dans ces interactions, influençant l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires:
3,4-Diphényl-1H-pyrrole-2-carbonitrile: Est dépourvu du groupe p-tolyle, ce qui peut affecter sa réactivité et ses applications.
3,4-Diphényl-1-(p-méthoxyphényl)-1H-pyrrole-2-carbonitrile: Contient un groupe méthoxy au lieu d’un groupe méthyle, modifiant potentiellement ses propriétés électroniques et sa réactivité.
3,4-Diphényl-1-(p-chlorophényl)-1H-pyrrole-2-carbonitrile:
Unicité: La présence du groupe p-tolyle dans le 3,4-Diphényl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile confère des propriétés électroniques et stériques uniques, le distinguant d’autres composés similaires.
Propriétés
Numéro CAS |
102755-56-6 |
|---|---|
Formule moléculaire |
C24H18N2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3,4-diphenylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C24H18N2/c1-18-12-14-21(15-13-18)26-17-22(19-8-4-2-5-9-19)24(23(26)16-25)20-10-6-3-7-11-20/h2-15,17H,1H3 |
Clé InChI |
HXIMTYHPFKFNBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(C(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)







![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)

